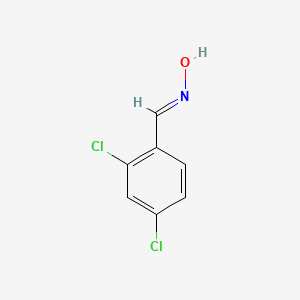

2,4-ジクロロベンズアルデヒドオキシム

概要

説明

2,4-Dichlorobenzaldehyde oxime is a chemical compound with the molecular formula C7H5Cl2NO and a molecular weight of 190.03 . It is primarily used in laboratory settings .

Synthesis Analysis

The synthesis of 2,4-Dichlorobenzaldehyde can be achieved through the continuous oxidation of 2,4-dichlorotoluene . This process involves using one or more metal ion complexes of cobalt, molybdenum, and bromine as catalysts, hydrogen peroxide as an oxidizing agent, and acetic acid as a solvent .Molecular Structure Analysis

The InChI code for 2,4-Dichlorobenzaldehyde oxime is 1S/C7H5Cl2NO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-3H,4H2 .Chemical Reactions Analysis

2,4-Dichlorobenzaldehyde is sensitive to light and may also be sensitive to prolonged exposure to air and moisture . It is insoluble in water and is incompatible with iron, oxygen, and oxygen-containing materials .Physical And Chemical Properties Analysis

2,4-Dichlorobenzaldehyde oxime is a white crystalline solid or off-white chunky solid with black specks and a pungent odor . It is sensitive to light and may also be sensitive to prolonged exposure to air and moisture . It is insoluble in water .科学的研究の応用

有機リン系殺虫剤に対する解毒剤としての用途

2,4-ジクロロベンズアルデヒドオキシム: は、オキシム類に属し、有機リン系殺虫剤(OP)中毒に対する解毒剤として、医薬品化学において重要な役割を果たします。 これらの化合物は、OPによってしばしば阻害される酵素であるアセチルコリンエステラーゼ(AChE)を活性化することができます .

抗菌剤

2,4-ジクロロベンズアルデヒドオキシム などのオキシム類は、抗菌作用が認められています。 これらの化合物は、グラム陽性菌とグラム陰性菌の幅広い病原体に対して有効なβ-ラクタム系抗生物質であるセファロスポリンの合成に使用されています .

抗真菌剤および抗炎症剤

オキシム誘導体は、抗真菌作用と抗炎症作用を示します。 そのメカニズムは、分子レベルでのさまざまな生物学的相互作用に関与し、新規医薬品の開発に役立つ可能性があります .

抗酸化作用

これらの化合物は、抗酸化作用も知られています。2,4-ジクロロベンズアルデヒドオキシム は、酸化ストレス関連疾患の緩和の可能性について研究されており、治療用途のための道筋を提供しています .

抗がん研究

オキシム類の抗がんの可能性は、もう一つの重要な研究分野です。2,4-ジクロロベンズアルデヒドオキシム は、さまざまな癌細胞株に対して作用する可能性のある化合物の合成に関与する可能性があり、新規のがん治療法の開発に貢献しています .

嗅覚粘膜毒性スクリーニング

2,4-ジクロロベンズアルデヒドオキシム: は、新規の嗅覚粘膜(OM)毒性物質として特定されています。 この分野の研究は、OM毒性メカニズムの理解を深め、新規化学物質の安全性スクリーニングプロトコルの開発につながる可能性があります .

薬理学的誘導体の合成

このオキシムは、幅広い薬理学的誘導体の合成において中間体として使用されます。 その化学的性質により、特定の薬物分子を作成するために不可欠な化学選択的な調製が可能になります .

QSARモデリング

量的構造活性相関(QSAR)モデリングは、2,4-ジクロロベンズアルデヒドオキシム 誘導体が使用できる重要なアプリケーションです。 これらのモデルは、新規化合物の毒性と生物活性を予測するのに役立ち、創薬プロセスを促進します .

Safety and Hazards

作用機序

Target of Action

It’s known that 2,4-dichlorobenzaldehyde, a related compound, forms bidentate schiff base ligands when condensed with 4-amino-5-mercapto-3-methyl/ethyl-1,2,4-triazole . These ligands and their metal complexes have been identified as potential antimicrobial agents .

Mode of Action

It’s known that 2,4-dichlorobenzaldehyde interacts with its targets to form bidentate schiff base ligands . These ligands can bind to metal ions, forming complexes that exhibit antimicrobial activity .

Biochemical Pathways

The formation of schiff base ligands suggests that it may interfere with normal biochemical processes, potentially inhibiting microbial growth .

Result of Action

The related compound 2,4-dichlorobenzaldehyde has been shown to exhibit antimicrobial activity when it forms bidentate schiff base ligands . This suggests that 2,4-Dichlorobenzaldehyde Oxime may also have antimicrobial effects.

Action Environment

It’s known that the related compound 2,4-dichlorobenzaldehyde is sensitive to light and may also be sensitive to prolonged exposure to air and moisture .

生化学分析

Biochemical Properties

2,4-Dichlorobenzaldehyde oxime plays a role in biochemical reactions, particularly in the formation of Schiff base ligands. These ligands can form complexes with metal ions, which are potential antimicrobial agents . The compound interacts with enzymes such as 4-amino-5-mercapto-3-methyl/ethyl-1,2,4-triazole, leading to the formation of bidentate Schiff base ligands

Cellular Effects

2,4-Dichlorobenzaldehyde oxime has been shown to affect various types of cells and cellular processes. It can induce necrosis and unregulated cell death in skeletal muscle, kidney, liver, and neural cells . The compound increases the formation of reactive oxygen species and activates antioxidant scavenging mechanisms . These effects suggest that 2,4-Dichlorobenzaldehyde oxime can significantly influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 2,4-Dichlorobenzaldehyde oxime involves its interaction with biomolecules at the molecular level. The compound acts as a nucleophile, reacting with aldehydes and ketones to form oximes . This reaction is essentially irreversible as the adduct dehydrates, leading to the formation of stable oxime compounds . These interactions can result in enzyme inhibition or activation and changes in gene expression, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dichlorobenzaldehyde oxime can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dichlorobenzaldehyde oxime can induce olfactory mucosal toxicity in mice, with its effects being dependent on the duration of exposure . This suggests that the compound’s impact on cellular processes may vary over time, highlighting the importance of temporal considerations in experimental settings.

Dosage Effects in Animal Models

The effects of 2,4-Dichlorobenzaldehyde oxime vary with different dosages in animal models. At lower doses, the compound may exhibit antimicrobial properties, while higher doses can lead to toxic or adverse effects . In mice, 2,4-Dichlorobenzaldehyde oxime has been identified as a potent olfactory mucosal toxicant, with its toxicity being dose-dependent . These findings underscore the importance of dosage considerations in evaluating the compound’s safety and efficacy.

Metabolic Pathways

2,4-Dichlorobenzaldehyde oxime is involved in metabolic pathways that include the formation of Schiff base ligands and their metal complexes . These pathways involve enzymes such as 4-amino-5-mercapto-3-methyl/ethyl-1,2,4-triazole, which facilitate the condensation reaction with 2,4-Dichlorobenzaldehyde oxime . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, contributing to its overall biochemical activity.

Transport and Distribution

The transport and distribution of 2,4-Dichlorobenzaldehyde oxime within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its biochemical activity and potential toxicity

Subcellular Localization

2,4-Dichlorobenzaldehyde oxime’s subcellular localization is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall biochemical effects.

特性

IUPAC Name |

(NE)-N-[(2,4-dichlorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H/b10-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJQBRVMFRQQIG-ONNFQVAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56843-28-8 | |

| Record name | 2,4-Dichlorobenzaldoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichlorobenzaldoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichlorobenzaldoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

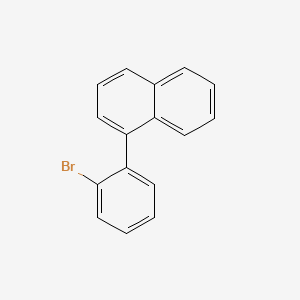

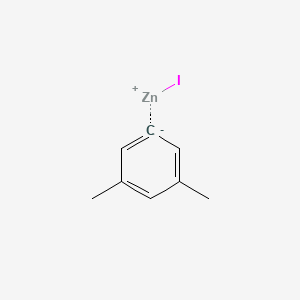

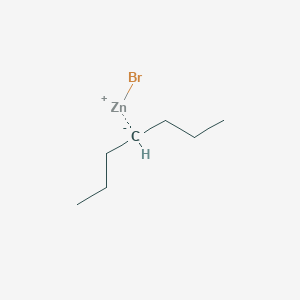

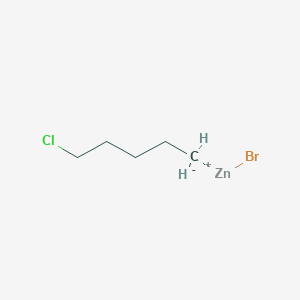

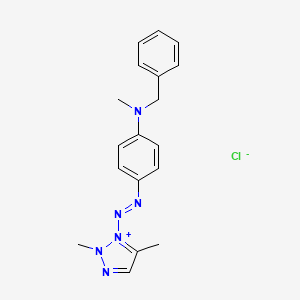

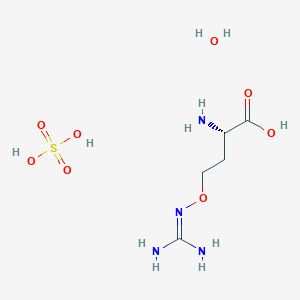

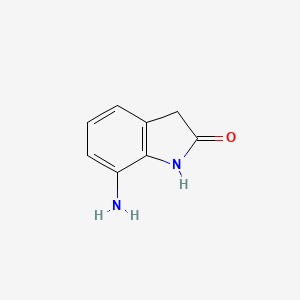

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]propanoyl]amino]-6-aminohexanoic acid](/img/structure/B1599889.png)

![O-[4-nitro-2-(trifluoromethyl)phenyl]hydroxylamine](/img/structure/B1599895.png)

![4-chloro-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1599900.png)

![3,4-Dihydrocyclopenta[b]indol-1(2H)-one](/img/structure/B1599910.png)